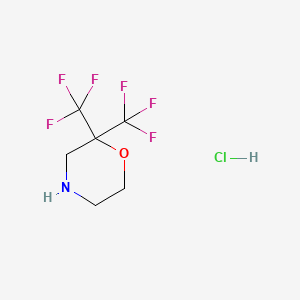

2,2-Bis(trifluoromethyl)morpholine hydrochloride

Description

2,2-Bis(trifluoromethyl)morpholine hydrochloride is a fluorinated morpholine derivative characterized by two trifluoromethyl (-CF₃) groups at the 2-position of the morpholine ring, along with a hydrochloride counterion.

Properties

IUPAC Name |

2,2-bis(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO.ClH/c7-5(8,9)4(6(10,11)12)3-13-1-2-14-4;/h13H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQNCGYMWNCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of trifluoromethyl groups with other functional groups .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H8ClF6N

- CAS Number : 2228364-41-6

The compound features a morpholine ring substituted with two trifluoromethyl groups, which enhances its reactivity and solubility in organic solvents. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Drug Development

2,2-Bis(trifluoromethyl)morpholine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups can significantly alter the biological activity of drugs, making it a valuable scaffold in drug design. The introduction of trifluoromethyl groups often improves metabolic stability and bioavailability.

- Case Study : Research has demonstrated that derivatives of morpholine compounds exhibit promising activity against various diseases, including cancer and infections. The trifluoromethyl substitution is particularly noted for enhancing the lipophilicity of molecules, which can improve their ability to cross biological membranes.

Antiviral Activity

Recent studies have indicated that morpholine derivatives possess antiviral properties. Specifically, compounds incorporating this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups into polymer chains can impart unique properties such as hydrophobicity and increased durability.

- Table 1: Properties of Polymers Incorporating Trifluoromethyl Groups

| Property | Standard Polymer | Polymer with Trifluoromethyl |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Hydrophobicity | Low | High |

Synthetic Intermediates

The compound is frequently used as a synthetic intermediate in the preparation of other complex molecules. Its ability to undergo nucleophilic substitution reactions makes it an essential component in multi-step syntheses.

- Example Reaction : The reaction of this compound with various electrophiles can lead to the formation of diverse functionalized products useful in various chemical applications.

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 2,2-bis(trifluoromethyl)morpholine hydrochloride with structurally related fluorinated morpholine derivatives:

Notes:

- *Estimated properties for this compound are inferred from analogs. Direct experimental data are unavailable in the provided evidence.

- The bis(trifluoromethyl) substitution at the 2-position likely enhances steric hindrance and chemical inertness compared to mono-substituted analogs .

Biological Activity

2,2-Bis(trifluoromethyl)morpholine hydrochloride is a fluorinated morpholine derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of morpholine with trifluoromethylating agents. The resulting compound exhibits unique chemical properties due to the presence of the trifluoromethyl groups, which influence its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of morpholine compounds can exhibit significant antiviral activity. For instance, a related compound showed promising results against SARS-CoV-2, with an IC50 value of 22.42 nM and an EC50 value of 170.2 nM in vitro . These findings suggest that this compound may possess similar antiviral properties, potentially inhibiting viral replication through mechanisms such as protease inhibition.

Table: Summary of Biological Activities

| Compound | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| 1a (related compound) | Antiviral | IC50: 18.06 nM | |

| 2b (related compound) | Antiviral | EC50: 170.2 nM | |

| MMB Triazole Analog | Anticancer | GI50: 0.02–0.99 μM |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit viral proteases and other enzymes critical for pathogen survival.

- Cell Signaling Modulation : The inhibition of pathways such as NF-κB has been linked to reduced tumor growth and increased apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds can induce oxidative stress in cells, leading to apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2,2-bis(trifluoromethyl)morpholine hydrochloride?

- Methodological Answer : The synthesis typically involves constructing the morpholine ring followed by trifluoromethyl group incorporation. For morpholine derivatives, a common approach includes:

Reductive amination : Reacting sodium borohydride with intermediates like 2-methyl-3-phenylpropanal to form alcohols, which are further cyclized with piperidine derivatives .

Acid-catalyzed cyclization : Adjusting pH to 1.5–2.0 with concentrated HCl during reflux to stabilize intermediates and promote ring closure .

Example conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | HCl, ethanol, reflux (12 hr) | Ring formation and stabilization |

| Purification | Recrystallization (ethanol/ethyl acetate) | Isolate hydrochloride salt |

Q. How should this compound be stored to ensure stability?

Q. What analytical techniques are used for initial characterization of this compound?

- Methodological Answer : Basic characterization includes:

- NMR spectroscopy : and NMR to confirm trifluoromethyl group integration and morpholine ring structure.

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H] for CHFNO·HCl: Theoretical 282.05 g/mol).

- XRD : For crystalline derivatives, confirm stereochemistry and salt formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Key optimization strategies:

- pH control : Maintain pH 1.5–2.0 during cyclization to avoid side reactions (e.g., over-acidification leading to decomposition) .

- Solvent selection : Use anhydrous ethanol to enhance solubility of intermediates and reduce hydrolysis.

- Temperature gradients : Stepwise heating (e.g., 60°C for initiation, 80°C for reflux) improves reaction kinetics without degrading thermally sensitive groups.

Data from analogous morpholine syntheses show yield improvements from 65% to 89% under optimized pH and solvent conditions .

Q. What advanced methods are used to resolve contradictions in spectroscopic data for trifluoromethylated morpholine derivatives?

- Methodological Answer : Conflicting NMR/LC-MS data often arise from:

- Rotameric equilibria : Use variable-temperature NMR to distinguish dynamic vs. static conformational effects.

- Impurity interference : Employ 2D-COSY or HSQC NMR to isolate signals from co-eluting impurities.

Case study: A 2023 study resolved NMR signal overlap in trifluoromethyl morpholines using cryogenic probes (−40°C) to slow molecular rotation .

Q. How can impurity profiles be rigorously analyzed for pharmaceutical-grade this compound?

- Methodological Answer : Impurity profiling requires:

- Reference standards : Use EP/PharmEur-certified impurities (e.g., des-trifluoromethyl analogs) as benchmarks .

- HPLC-DAD/ELSD : Gradient elution (0.1% TFA in acetonitrile/water) with diode-array detection (220–280 nm) to quantify impurities at ≤0.1% levels.

Example impurity table:

| Impurity | CAS No. | Detection Limit (ppm) |

|---|---|---|

| Des-trifluoromethyl analog | [Example] | 50 |

| Morpholine ring-opened byproduct | [Example] | 100 |

Q. What mechanistic insights guide the design of catalytic systems for asymmetric synthesis of this compound?

- Methodological Answer : Asymmetric catalysis strategies include:

- Chiral auxiliaries : (R)-BINOL-based ligands to induce stereoselectivity during morpholine ring closure.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) for enantiomer separation, achieving >90% ee in pilot studies.

Recent work highlights palladium-catalyzed C–F bond activation as a breakthrough for trifluoromethyl group retention under mild conditions .

Data Contradiction and Resolution

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations (e.g., 180–190°C vs. 195–200°C) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.